molecular formula C21H18N4O3S B5971836 4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B5971836
M. Wt: 406.5 g/mol
InChI Key: HEGRFGTYGNEFSG-UHFFFAOYSA-N
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Description

4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of benzothiophene, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitriles.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Coupling with Phenyl and Pyrazole Groups: The final steps involve coupling reactions to attach the phenyl and pyrazole groups to the benzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of benzothiophene, pyrazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-25-11-10-17(24-25)21(27)28-14-8-6-13(7-9-14)19(26)23-20-16(12-22)15-4-2-3-5-18(15)29-20/h6-11H,2-5H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGRFGTYGNEFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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